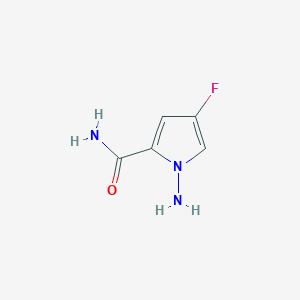

1-amino-4-fluoro-1H-pyrrole-2-carboxamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H6FN3O |

|---|---|

Molecular Weight |

143.12 g/mol |

IUPAC Name |

1-amino-4-fluoropyrrole-2-carboxamide |

InChI |

InChI=1S/C5H6FN3O/c6-3-1-4(5(7)10)9(8)2-3/h1-2H,8H2,(H2,7,10) |

InChI Key |

MHKBLWHMMDHBNP-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N(C=C1F)N)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Transformations of 1 Amino 4 Fluoro 1h Pyrrole 2 Carboxamide

Historical and Modern Synthetic Routes to 1-amino-4-fluoro-1H-pyrrole-2-carboxamide

The construction of a molecule such as this compound requires a multi-step approach, carefully considering the introduction of each functional group—the pyrrole (B145914) core, the C2-carboxamide, the C4-fluorine, and the N1-amino group. The synthesis can be approached through either a linear sequence, where the pyrrole ring is built and subsequently functionalized, or a convergent approach, where functionalized precursors are used to construct the final ring system.

The de novo synthesis of the pyrrole ring is a well-established field, with several classical methods available. The Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849), is a fundamental method for forming N-substituted pyrroles. rsc.org To integrate a carboxamide functionality at the C2 position, a precursor such as an appropriately substituted 1,4-dicarbonyl ester or nitrile could be envisioned, which is then converted to the amide in a later step.

More direct methods for incorporating the carboxamide moiety involve the use of activated pyrrole precursors. A common strategy in the total synthesis of pyrrole-imidazole alkaloids is the reaction of an amine with a pyrrole acid chloride surrogate. rsc.orgnih.gov For instance, 2-(trichloroacetyl)pyrroles serve as effective equivalents of pyrrole acid chlorides, reacting smoothly with amines to form the desired amide bond. rsc.org This method could be adapted by using a suitably protected N-amino pyrrole derivative.

Another classical approach involves the cyclization of precursors already containing the necessary atoms for the ring and the carboxamide. For example, a base-mediated intramolecular cyclization of N-propargylamines can yield structurally diverse pyrroles. organic-chemistry.org By choosing a propargylamine (B41283) with appropriate substituents, one could construct the pyrrole ring with a handle for installing the carboxamide group.

Introducing a fluorine atom onto the pyrrole ring can be achieved by two primary strategies: direct fluorination of a pre-existing pyrrole ring or by constructing the ring from a fluorine-containing precursor. researchgate.net

Direct Fluorination: This is often considered the most straightforward method and typically involves electrophilic fluorinating agents. clockss.org Selectfluor™ (F-TEDA-BF4) is a widely used reagent for this purpose. worktribe.comworktribe.com However, the high nucleophilicity of the pyrrole ring makes it susceptible to oxidation and polymerization, especially with powerful oxidants like Selectfluor™. worktribe.comresearchgate.net To mitigate this, the pyrrole ring is often deactivated with electron-withdrawing groups, such as a carboxylate or carboxamide, which also help direct the regioselectivity of the fluorination. worktribe.comresearchgate.net Direct fluorination of pyrrole derivatives with electron-withdrawing groups using xenon difluoride has also been reported to yield fluoropyrroles, typically favoring fluorination at an available α-position. researchgate.net

Fluorinated Precursors: An alternative and often more regioselective approach is to build the pyrrole ring using precursors that already contain the fluorine atom. researchgate.net This strategy avoids the harsh conditions of direct fluorination and ensures the fluorine is in the desired position. For instance, monofluorinated pyrroles can be synthesized from β-fluoro-β-nitrostyrenes. nih.gov Another method involves the [4+1] cycloaddition of α,β-unsaturated imines with a difluorocarbene source, followed by dehydrofluorination to yield 2-fluoropyrroles. researchgate.net To achieve the 4-fluoro substitution pattern of the target molecule, one would need to design a synthetic route starting from a precursor with fluorine at the appropriate position, for example, through the cyclization of fluoroalkenes. researchgate.net

The introduction of an amino group at the N1 position of the pyrrole ring is a critical step. This transformation is typically achieved by reacting the N-H of a pyrrole precursor with an electrophilic aminating agent. A survey of various reagents has shown that monochloramine (NH₂Cl) is highly effective for the N-amination of pyrroles and indoles. nih.gov The reaction proceeds in good yields for a variety of substituted pyrroles. nih.gov This step would likely be performed on a pre-formed 4-fluoro-1H-pyrrole-2-carboxamide or a suitable ester precursor, which would then be converted to the final carboxamide. The timing of this step is crucial, as the N-amino group can influence the reactivity of the ring in other functionalization steps.

Chemo- and Regioselective Synthesis of Fluorinated Pyrrole Carboxamide Scaffolds

Achieving the specific substitution pattern of this compound requires precise control over the chemo- and regioselectivity of each synthetic step. The interplay between the directing effects of the substituents is paramount.

The regiochemical outcome of direct electrophilic fluorination on a pyrrole ring is heavily influenced by the existing substituents. Electrophilic substitution on pyrroles generally occurs preferentially at the C2 or C5 (α) positions. clockss.org In a 2-substituted pyrrole, such as a pyrrole-2-carboxamide, the electrophile would be directed to the C5 position, and then to the C4 position.

To achieve the desired C4-fluorination, several strategies can be employed:

Blocking Groups: If both the C2 and C5 positions are blocked by other substituents, electrophilic fluorination can be directed to the C3 or C4 (β) positions.

Fluorinated Precursors: As mentioned previously, using a starting material that already contains fluorine at the correct position is the most reliable method for ensuring regiocontrol. researchgate.net The synthesis of 4-aminopyrrole-2-carboxylates from N-protected 4-oxoproline benzyl (B1604629) esters demonstrates a route to C4-functionalized pyrroles, which could potentially be adapted for a fluorine substituent. nih.gov

Directed Metalation: Direct lithiation of N-protected pyrroles typically occurs at the C2 position. However, specific directing groups or reaction conditions could potentially achieve lithiation at the C4 position, followed by quenching with an electrophilic fluorine source like N-Fluorobenzenesulfonimide (NFSI). clockss.org

The table below summarizes conditions for direct fluorination of pyrrole derivatives.

Table 1: Conditions for Direct Electrophilic Fluorination of Pyrrole Derivatives

| Pyrrole Substrate | Fluorinating Agent | Solvent | Conditions | Product(s) | Yield | Reference |

|---|---|---|---|---|---|---|

| Pyrrole-2-carboxylate | Selectfluor™ | Acetonitrile | Microwave | Mixture of fluorinated products | 23% (for 5-fluoro isomer) | worktribe.com |

| 4-Bromopyrrole-2-carboxaldehyde | Selectfluor™ | Acetonitrile | 80 °C, 16h | 4-Bromo-5-fluoropyrrole-2-carboxaldehyde | 29% | worktribe.com |

| Pyrroles with electron-withdrawing groups | Xenon Difluoride | Not specified | Mild conditions | α-Fluoropyrroles | 25-54% | researchgate.net |

Once the this compound scaffold is assembled, the amino and carboxamide groups offer sites for further diversification.

1-Amino Group: The N-amino group is a nucleophilic center and can undergo a variety of reactions. It can be acylated to form hydrazides, react with aldehydes and ketones to form hydrazones, or be used in the synthesis of fused heterocyclic systems. The reactivity of this group allows for late-stage modification to build molecular complexity.

2-Carboxamide (B11827560) Group: The primary carboxamide consists of an N-H bond that can be deprotonated and alkylated under specific conditions, although it is generally less reactive than the N1-amino group. The amide bond itself is robust but can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions, or reduced to an amine using strong reducing agents like lithium aluminum hydride. A non-traditional method for synthesizing pyrrole carboxamides from pyrrole carboxaldehydes and amines has been reported, which proceeds via a pyrrole acyl radical intermediate, showcasing an alternative pathway for amide formation. rsc.org This highlights the diverse reactivity that can be accessed at this position.

The selective functionalization of these two groups would depend on a careful choice of reagents and reaction conditions, exploiting the differences in their reactivity to achieve the desired chemical transformation. For instance, acylation under mild, neutral, or slightly basic conditions would likely react preferentially at the more nucleophilic N1-amino group over the less acidic carboxamide N-H.

Mechanistic Studies of Key Synthetic Transformations Towards this compound

The construction of the this compound scaffold involves several key chemical transformations, each with distinct mechanistic intricacies. Understanding these mechanisms is crucial for optimizing reaction conditions and achieving desired yields and purity.

Elucidation of Reaction Pathways for Pyrrole Ring Cyclization

The formation of the pyrrole ring is a cornerstone of the synthesis. While various methods exist for pyrrole synthesis, a plausible pathway for this substituted pyrrole could involve a multi-step sequence starting from simpler precursors. One such approach is the Piloty–Robinson pyrrole synthesis, which involves the reaction of two equivalents of an aldehyde with hydrazine (B178648). wikipedia.org This reaction proceeds through a di-imine intermediate, which then undergoes a worktribe.comworktribe.com-sigmatropic rearrangement, followed by ring closure and elimination of ammonia to yield the pyrrole core. wikipedia.org

Another potential route involves the cyclization of α-propargyl acetophenone (B1666503) and α-propargyl-β-ketoesters with semicarbazide, which has been shown to produce substituted N-ureido-pyrrole derivatives. researchgate.net Metal-catalyzed cyclization, particularly with gold(III) chloride, has been found to be effective for such transformations. researchgate.net

The reaction pathway for the cyclization is highly dependent on the starting materials and catalysts used. Detailed kinetic studies and computational modeling are often employed to elucidate the precise mechanism and identify rate-determining steps.

Investigation of Amination Reaction Mechanisms

The introduction of the amino group at the N-1 position is a critical step. This is typically achieved through the reaction of a suitable pyrrole precursor with an aminating agent. A common method for the synthesis of N-aminopyrroles involves the reaction of the corresponding pyrrole with hydroxylamine-O-sulfonic acid or similar electrophilic aminating reagents.

Alternatively, a synthetic route for 4-aminopyrrole-2-carboxylates has been described involving the treatment of N-PhF-4-oxoproline benzyl ester with various primary and secondary amines in the presence of a catalytic amount of TsOH. nih.gov This suggests that the amino group at the 4-position could also be introduced via nucleophilic substitution or reductive amination on a suitably functionalized pyrrole precursor.

The mechanism of N-amination often involves the nucleophilic attack of the pyrrole nitrogen on the aminating agent, followed by a proton transfer step. The efficiency of this reaction can be influenced by the basicity of the pyrrole nitrogen and the electrophilicity of the aminating species. wikipedia.org

Understanding Fluorination Stereochemistry and Regioselectivity

The introduction of a fluorine atom onto the pyrrole ring presents a significant challenge due to the high reactivity of both the fluorine reagent and the electron-rich pyrrole ring. worktribe.comresearchgate.net Electrophilic fluorinating agents, such as Selectfluor™, are commonly employed for this purpose. worktribe.comresearchgate.net

The regioselectivity of fluorination is highly dependent on the substituents already present on the pyrrole ring. Electron-withdrawing groups, such as a carboxamide group at the C2 position, generally direct electrophilic substitution to the C4 or C5 position. researchgate.net In the case of 1-amino-1H-pyrrole-2-carboxamide, the N-amino group is an activating group, while the C2-carboxamide is a deactivating group. This interplay of electronic effects would likely favor fluorination at the C4 position.

The mechanism of electrophilic fluorination with Selectfluor™ is believed to proceed via a single electron transfer (SET) pathway or a direct electrophilic attack. The presence of electron-donating groups on the pyrrole ring can lead to oxidative polymerization as a competing side reaction. worktribe.comresearchgate.net Therefore, careful control of reaction conditions, such as temperature and solvent, is crucial to achieve selective monofluorination.

Microwave-assisted fluorination has also been explored as a method to improve reaction times and yields for the fluorination of acylpyrroles. nih.gov

Derivatization and Functionalization Strategies for this compound for Research Applications

The this compound scaffold offers multiple sites for further chemical modification, allowing for the generation of a diverse library of compounds for various research applications, including their potential use as inhibitors of enzymes like VEGFR-2. wikipedia.org

Modifications at the Carboxamide Group (e.g., acyl group substitutions)

The carboxamide group at the C2 position is a versatile handle for derivatization. The amide nitrogen can be alkylated or acylated to introduce a variety of substituents. These modifications can significantly impact the compound's biological activity and physicochemical properties. For instance, structure-activity relationship studies on other pyrrole-2-carboxamide derivatives have shown that bulky substituents on the carboxamide can enhance anti-tubercular activity. nih.gov

The amide can also be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide range of amines or alcohols to form new amide or ester derivatives, respectively.

| Modification | Reagents and Conditions | Potential Outcome |

| N-Alkylation | Alkyl halide, base (e.g., NaH) | Introduction of alkyl groups to the amide nitrogen |

| N-Acylation | Acyl chloride or anhydride, base (e.g., pyridine) | Formation of N-acylcarboxamides |

| Hydrolysis | Acid or base catalysis (e.g., HCl or NaOH) | Conversion to 1-amino-4-fluoro-1H-pyrrole-2-carboxylic acid |

| Amide Coupling | Carboxylic acid, coupling agent (e.g., DCC, HATU), amine | Formation of diverse amide derivatives |

Substitutions and Transformations at the Pyrrole Ring Positions

The pyrrole ring itself offers several positions for further functionalization. The remaining C-H bonds at the C3 and C5 positions are susceptible to electrophilic substitution, although the existing substituents will direct the regioselectivity of these reactions.

| Position | Reaction Type | Reagents and Conditions | Potential Products |

| C3/C5 | Electrophilic Halogenation | NBS, NCS in CCl4 | 3-Bromo/Chloro or 5-Bromo/Chloro derivatives |

| C3/C5 | Nitration | HNO3/H2SO4 | 3-Nitro or 5-Nitro derivatives |

| N-1 Amino | Acylation | Acyl chloride, base | N-Acylamino derivatives |

| N-1 Amino | Sulfonylation | Sulfonyl chloride, base | N-Sulfonylamino derivatives |

Reactivity of the 1-Amino Group in Further Transformations (e.g., hydrazine-based reactions)

The 1-amino group (N-amino) on the pyrrole ring of this compound introduces a reactive site for various chemical transformations, enabling the synthesis of a diverse range of derivatives. While specific studies on the reactivity of this exact compound are not extensively documented, the chemical behavior can be inferred from the known reactions of other N-aminopyrroles and related heterocyclic systems. Hydrazine-based reactions, in particular, offer a versatile platform for constructing fused heterocyclic systems and other complex molecular architectures.

One of the key reaction pathways for N-amino heterocycles involves their reaction with dicarbonyl compounds or their equivalents. For instance, the reaction of pyrrole-2,3-diones with hydrazine hydrate (B1144303) has been shown to yield pyrazole-3-carboxamide derivatives. researchgate.net This transformation proceeds through a condensation reaction followed by intramolecular cyclization. It is plausible that this compound could undergo analogous reactions.

Another potential transformation of the 1-amino group is its reaction with various aldehydes and ketones to form the corresponding hydrazones. These pyrrole-based hydrazones are valuable intermediates and have been investigated for their biological activities. nih.gov For example, novel pyrrole-based carbohydrazides have been synthesized and subsequently reacted with substituted pyrrole aldehydes to produce a series of hydrazones. nih.gov The general reaction scheme involves the condensation of the N-amino group with the carbonyl group of the aldehyde or ketone.

Furthermore, the 1-amino group can participate in cyclocondensation reactions to form fused heterocyclic systems. The reaction of acylethynylpyrroles with guanidine (B92328) nitrate (B79036) in the presence of a base has been developed for the synthesis of pyrrole–aminopyrimidine ensembles. nih.gov This suggests that the 1-amino group of the target molecule could potentially react with suitable reagents to form fused pyrimidine (B1678525) rings or other heterocyclic systems.

The following interactive data table summarizes potential hydrazine-based reactions and other transformations involving the 1-amino group, based on reactions of analogous compounds.

| Reactant | Reagent | Product Type | Potential Conditions | Reference |

| Pyrrole-2,3-dione | Hydrazine hydrate | Pyrazole-3-carboxamide | Not specified | researchgate.net |

| Pyrrole carbohydrazide | Substituted pyrrole aldehydes | Pyrrole hydrazone | Acetic acid, heating | nih.gov |

| Acylethynylpyrrole | Guanidine nitrate | Pyrrole–aminopyrimidine | KOH/DMSO, 110–115 °C | nih.gov |

| Pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide | --- | Dual AChE/BACE 1 inhibitors | --- | nih.govrsc.org |

| Furo[3,2-b]pyrrole-5-carboxhydrazides | Substituted furan-2-carboxaldehydes | Hydrazones | Microwave irradiation | researchgate.net |

This table presents data from related compounds to infer potential reactions for this compound.

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles to the synthesis of pharmacologically relevant molecules is a growing area of focus aimed at reducing environmental impact and improving process efficiency. While specific green synthesis protocols for this compound are not extensively detailed in the literature, general strategies for the green synthesis of fluorinated and functionalized pyrroles can be applied.

Key principles of green chemistry that are relevant to the synthesis of this compound include the use of safer solvents, energy-efficient reaction conditions, and the development of catalytic, atom-economical reactions.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry for accelerating organic reactions. researchgate.net It offers several advantages over conventional heating methods, including rapid heating, shorter reaction times, and often higher yields with fewer side products. The synthesis of fluorinated 5-membered N-heterocycles has benefited from microwave-assisted techniques, suggesting its potential applicability to the synthesis of this compound. researchgate.net

Catalyst-Free and Solvent-Free Reactions: Developing reactions that proceed efficiently without a catalyst and in the absence of a solvent represents a significant step towards a more sustainable chemical synthesis. A catalyst-free conjugate addition of pyrroles to β-fluoro-β-nitrostyrenes has been reported to proceed efficiently at room temperature, affording monofluorinated pyrrole adducts in quantitative yields. nih.gov Exploring similar catalyst-free and solvent-free approaches for the key steps in the synthesis of this compound could significantly improve its environmental footprint.

The following table outlines some green chemistry approaches that could be adapted for the synthesis of the target compound, based on methodologies for related fluorinated pyrroles.

| Green Chemistry Approach | Description | Potential Application in Synthesis | Reference |

| Microwave-Assisted Synthesis | Use of microwave irradiation for rapid and efficient heating. | Can be applied to various steps, such as cyclization or functional group transformations, to reduce reaction times and energy consumption. | researchgate.net |

| Catalyst-Free Reactions | Reactions that proceed without the need for a catalyst. | Could be explored for the formation of the pyrrole ring or for the introduction of the amino or carboxamide groups. | nih.gov |

| Solvent-Free Conditions | Conducting reactions in the absence of a solvent. | Reduces waste and simplifies purification. Could be applicable to solid-state reactions or reactions where one of the reactants can act as the solvent. | nih.gov |

| Pd(0)-Catalyzed Three-Component Reaction | Efficient construction of fluorinated 3-pyrroline (B95000) aminal derivatives. | Could be adapted for the one-pot synthesis of the core pyrrole structure with desired functionalities. | acs.org |

This table illustrates green chemistry principles applicable to the synthesis of the target compound based on related literature.

Theoretical and Computational Chemistry Investigations of 1 Amino 4 Fluoro 1h Pyrrole 2 Carboxamide

Quantum Chemical Characterization of Electronic Structure and Properties

Quantum chemical calculations provide profound insights into the intrinsic properties of a molecule. For 1-amino-4-fluoro-1H-pyrrole-2-carboxamide, these methods can elucidate its three-dimensional structure, stability, and electronic behavior, which are fundamental to understanding its reactivity.

Density Functional Theory (DFT) Calculations on Molecular Geometry and Stability

Density Functional Theory (DFT) is a robust computational method for predicting the geometric and electronic structure of molecules. A standard approach for a molecule like this compound would involve geometry optimization using a functional such as B3LYP combined with a basis set like 6-311+G(d,p). This level of theory effectively balances computational cost and accuracy for organic molecules.

The optimization process seeks the lowest energy conformation of the molecule, which corresponds to its most stable structure. The calculation yields key geometric parameters, including bond lengths, bond angles, and dihedral angles. For instance, the pyrrole (B145914) ring is expected to be nearly planar, though minor puckering can occur. nih.gov The orientation of the amino and carboxamide substituents relative to the ring is a critical outcome of this analysis. In a related fluorinated pyrrole derivative, the fluorophenyl ring was observed to be significantly rotated out of the plane of the pyrrole ring, with a dihedral angle of 67.6(2)°. nih.gov A similar rotational orientation would be expected for the substituents in the title compound.

The stability of the optimized structure is confirmed by performing a vibrational frequency calculation. A true energy minimum on the potential energy surface is characterized by the absence of any imaginary frequencies. researchgate.net

Table 1: Illustrative Geometric Parameters for this compound Optimized by DFT Note: The following data are representative examples based on known chemical principles and data from similar structures, not from a specific published study on this exact molecule.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C4-F | ~1.36 Å |

| Bond Length | N1-N(amino) | ~1.40 Å |

| Bond Length | C2-C(amide) | ~1.50 Å |

| Bond Angle | C3-C4-C5 | ~107° |

| Dihedral Angle | N(amino)-N1-C2-C3 | ~180° |

| Dihedral Angle | N1-C2-C(amide)=O | ~25° |

Analysis of Frontier Molecular Orbitals (FMOs) and Electron Density Distribution

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. nih.gov The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and the energy required for electronic excitation. rsc.org A smaller HOMO-LUMO gap suggests higher chemical reactivity and a greater potential for intramolecular charge transfer (ICT), which can influence the molecule's optical and electronic properties. nih.gov For a related pyrrole-fused pyrimidine (B1678525) derivative, DFT calculations revealed a narrow HOMO-LUMO energy gap, indicating high electronic reactivity. rsc.org

Analysis of the electron density distribution, often visualized through electrostatic potential (ESP) maps, reveals the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). In this compound, the electronegative fluorine and oxygen atoms, along with the nitrogen atoms, are expected to be regions of high electron density (negative ESP), while the hydrogen atoms of the amino and amide groups would be regions of low electron density (positive ESP).

Table 2: Representative Frontier Molecular Orbital Energies for this compound Note: These values are illustrative, based on typical results for similar heterocyclic compounds, and serve to exemplify the output of FMO analysis.

| Parameter | Predicted Energy (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating capability |

| LUMO Energy | -1.8 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Chemical reactivity and electronic transition energy |

Vibrational Spectroscopy Predictions and Conformational Analysis

Computational methods can predict the vibrational spectra (infrared and Raman) of a molecule. By calculating the harmonic vibrational frequencies from the DFT-optimized geometry, a theoretical spectrum can be generated. researchgate.net These predicted spectra are invaluable for interpreting experimental spectroscopic data and confirming the molecular structure. Specific vibrational modes can be assigned to the stretching and bending of particular functional groups, such as the C=O and N-H bonds of the carboxamide group, the N-N bond of the amino group, and the C-F bond.

Conformational analysis is another key aspect of theoretical investigation. Molecules with rotatable single bonds, such as the C-C bond between the pyrrole ring and the carboxamide group in the title compound, can exist in multiple conformations (rotamers). Computational scans of the potential energy surface as a function of specific dihedral angles can identify the most stable conformers and the energy barriers to rotation between them. This provides a detailed picture of the molecule's flexibility and the relative populations of its different shapes at a given temperature.

Reaction Mechanism Predictions and Catalysis Studies for Syntheses Involving this compound Precursors

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For a multi-substituted molecule like this compound, understanding the formation of the core pyrrole ring is essential. Classic methods like the Paal-Knorr or Hantzsch syntheses are often used for pyrrole formation, and their mechanisms can be computationally elucidated. wikipedia.orgyoutube.com

Computational Elucidation of Transition States and Energy Barriers

To understand a reaction mechanism, computational chemists identify all relevant stationary points on the potential energy surface, including reactants, intermediates, transition states, and products. A transition state (TS) represents the highest energy point along a reaction coordinate and is characterized by a single imaginary vibrational frequency.

Role of Solvation and Catalysts in Reaction Efficiency

Reaction conditions, including the solvent and the presence of a catalyst, can dramatically affect reaction outcomes. Modern computational models can account for these effects.

Solvation: The solvent can stabilize or destabilize reactants, intermediates, and transition states to different extents, thereby altering the energy profile of the reaction. Solvation effects are often incorporated into calculations using continuum solvation models (e.g., CPCM, SMD) which treat the solvent as a continuous medium with a defined dielectric constant. Studies have shown that including solvent models is crucial for obtaining reasonable reaction mechanisms and energy barriers in solution. researchgate.net

Catalysis: Catalysts accelerate reactions by providing an alternative pathway with a lower activation energy. The role of a catalyst can be modeled by including the catalytic species in the DFT calculations. For pyrrole synthesis, this could involve modeling the interaction of an acid catalyst to protonate a carbonyl group, making it more electrophilic, or the coordination of a metal catalyst (such as gold or silver) to an alkyne precursor. researchgate.netwikipedia.org Computational studies can reveal how the catalyst interacts with the substrates, stabilizes the transition state, and facilitates the key bond-forming or bond-breaking steps, thereby explaining its role in improving reaction efficiency.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and interactions with the surrounding environment, such as a solvent. For this compound, MD simulations could elucidate the dynamic nature of the molecule, which is crucial for its interaction with biological targets. While specific MD studies on this compound are not publicly available, the methodology has been widely applied to understand other heterocyclic compounds. researchgate.netrsc.org

An MD simulation of this compound would involve placing the molecule in a simulation box filled with a chosen solvent, typically water, to mimic physiological conditions. The forces between all atoms would be calculated using a force field, and Newton's equations of motion would be solved iteratively to track the trajectory of each atom over time.

Key insights that could be gained from such simulations include:

Conformational Preferences: Identifying the most stable three-dimensional arrangements of the molecule in solution. The rotation around the single bonds, particularly the C-C bond connecting the pyrrole ring and the carboxamide group, and the C-N bond of the amino group, would be of primary interest. The fluorine atom's influence on the conformational landscape could also be assessed. nih.govnih.gov

Solvation Shell Structure: Understanding how solvent molecules, like water, arrange themselves around the solute. This is critical for predicting solubility and the energetic cost of desolvation upon binding to a receptor. dntb.gov.uanih.gov

Hydrogen Bonding Dynamics: The amino and carboxamide groups are capable of forming hydrogen bonds, both intramolecularly and with the solvent. MD simulations can quantify the stability and lifetime of these bonds, which are key determinants of the molecule's properties and biological activity.

The results of such simulations would provide a foundational understanding of the molecule's behavior at an atomic level, which is a prerequisite for rational drug design.

Chemoinformatic Analysis of this compound within Chemical Space

Chemoinformatics applies computational methods to analyze and organize chemical information, enabling the exploration of chemical space and the prediction of molecular properties. nih.gov

The 1-aminopyrrole-2-carboxamide scaffold is a versatile building block that allows for extensive chemical modification to explore structure-activity relationships (SAR). The introduction of different substituents at various positions on the pyrrole ring can significantly alter the physicochemical and biological properties of the parent molecule. The pyrrole carboxamide skeleton is recognized as an important class of heterocyclic compounds in medicinal chemistry. researchgate.net

The table below presents this compound alongside some of its close analogues. This comparison highlights the potential for generating a diverse library of compounds for further investigation. The synthesis of various pyrrole derivatives is a well-established area of research, indicating that these analogues are synthetically accessible. numberanalytics.comresearchgate.net

| Compound Name | Structure | Key Differences from Target Compound | Potential Impact on Properties |

|---|---|---|---|

| This compound | N/A (Target Compound) | Baseline for comparison. The fluorine atom is expected to influence electronics and lipophilicity. | |

| 1-aminopyrrole-2-carboxamide | Lacks the fluorine atom at position 4. | Likely to be less lipophilic and have a different electronic distribution in the pyrrole ring compared to the fluorinated analogue. | |

| 1-amino-4-iodo-1H-pyrrole-2-carboxamide | Iodine atom instead of fluorine at position 4. | The larger iodine atom would introduce steric bulk and is a good hydrogen bond acceptor. It would also significantly increase the molecular weight and lipophilicity. | |

| 1-amino-3-methyl-1H-pyrrole-2-carboxamide | Methyl group at position 3 and no substituent at position 4. | The methyl group would add lipophilicity and could influence the orientation of the carboxamide group, potentially affecting binding to target proteins. |

The synthetic accessibility (SA) score is a metric used in chemoinformatics to estimate how easily a molecule can be synthesized. researchgate.netresearchgate.net This score, typically ranging from 1 (very easy to synthesize) to 10 (very difficult to synthesize), is calculated based on the presence of complex structural features and by comparing the molecule's fragments to a database of known reactions and commercially available starting materials. nih.govnih.gov

In Silico Screening and Molecular Docking Studies for Potential Biological Targets

In silico screening and molecular docking are computational techniques used to predict the binding affinity of a small molecule to a biological target, typically a protein. nih.gov These methods are instrumental in identifying potential therapeutic targets for novel compounds. Although there are no specific docking studies for this compound, the extensive research on related pyrrole carboxamides provides a strong basis for predicting its potential biological activities. nih.gov

Pyrrole derivatives have been investigated for a wide range of therapeutic applications, including as antimicrobial, antifungal, and anticancer agents. researchgate.netnih.govnih.gov Molecular docking studies of these analogues have identified several potential protein targets.

| Potential Biological Target Class | Specific Examples of Targets | Evidence from Related Compounds | Potential for this compound |

|---|---|---|---|

| Bacterial Enzymes | DNA Gyrase, Enoyl-ACP Reductase (InhA) | Pyrrole derivatives have been designed and synthesized as inhibitors of these enzymes, showing good antibacterial activity. nih.govnih.gov Docking studies have elucidated the binding modes of these compounds within the active sites of these bacterial targets. nih.gov | The target compound could potentially exhibit antibacterial activity by inhibiting these or other essential bacterial enzymes. The amino and carboxamide groups can form key hydrogen bonds, and the fluoropyrrole core can engage in favorable interactions. |

| Fungal Enzymes | Sterol 14α-demethylase (CYP51) | Pyrrole-based compounds have been investigated as antifungal agents targeting CYP51, an essential enzyme in fungal cell membrane biosynthesis. nih.gov | The structural similarity to known antifungal pyrroles suggests that this compound could be a candidate for development as an antifungal agent. |

| Protein Kinases | Receptor Tyrosine Kinases (e.g., VEGFR-2), Cyclin-Dependent Kinases (CDKs) | The pyrrole scaffold is a common feature in many kinase inhibitors. nih.govnih.gov Pyrrolo[3,2-d]pyrimidines and other fused pyrrole systems have shown potent inhibition of kinases like EGFR and CDK2. nih.gov | Given the prevalence of the pyrrole core in kinase inhibitors, it is plausible that this compound could bind to the ATP-binding site of various kinases, suggesting potential anticancer or anti-inflammatory applications. |

These theoretical predictions, based on the principle of chemical similarity, provide a strong rationale for the experimental investigation of this compound against these biological targets. Further in vitro and in vivo studies would be necessary to validate these in silico hypotheses.

Biological Activity and Mechanistic Insights in Preclinical Research Models in Vitro and Non Human in Vivo

Cellular and Biochemical Investigations of 1-amino-4-fluoro-1H-pyrrole-2-carboxamide Activity (Excluding human clinical data)

While no direct studies on this compound were identified, research on related structures provides insights into the potential biological targets and activities of this class of compounds.

Target Identification and Binding Affinity Studies in Recombinant Systems

Specific target identification and binding affinity data for this compound are not available in the current scientific literature. However, studies on analogous pyrrole-2-carboxamide structures reveal a propensity for these molecules to interact with various biological targets. For instance, certain derivatives have been investigated as inhibitors of the mycobacterial membrane protein Large 3 (MmpL3), a crucial transporter for mycolic acids in Mycobacterium tuberculosis. nih.gov The pyrrole-2-carboxamide scaffold, in these instances, is critical for binding within the active site. nih.gov

Another area of interest for related compounds is protein kinases. For example, 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides have been identified as potent, ATP-competitive inhibitors of Protein Kinase B (Akt). nih.govresearchgate.net Furthermore, other pyrrole (B145914) derivatives have been explored for their affinity towards serotonin (B10506) receptors, such as the 5-HT6 receptor. nih.gov

Enzyme Inhibition and Activation Profiling

Data on the direct enzyme inhibition or activation profile of this compound is currently unavailable. Research on similar pyrrole-based compounds has demonstrated significant inhibitory activity against various enzymes. For example, certain pyrrole derivatives show inhibitory potential against kinases like FGFR4, Tie2/Tek, and TrkA. nih.gov Additionally, some pyrrolamide compounds, which contain pyrrole-2-carboxamide units, are known to inhibit the ATPase activity of the GyrB domain of DNA gyrase in Mycobacterium tuberculosis. nih.gov

Receptor Agonism/Antagonism Assays

There is no published information regarding the agonistic or antagonistic activities of this compound at specific receptors. However, the broader class of pyrrole-containing molecules has been shown to interact with various receptor types. For instance, certain 2-phenyl-1H-pyrrole-3-carboxamide derivatives have been identified as inverse agonists for the 5-HT6 serotonin receptor. nih.gov Another study on 2-(5-bromo-2,3-dimethoxyphenyl)-5-(aminomethyl)-1H-pyrrole analogues demonstrated their binding affinity for dopamine (B1211576) D2, D3, and D4 receptors, with some compounds showing selectivity for the D3 receptor. nih.gov

Mechanistic Studies of Biological Effects at the Molecular and Cellular Level

Specific mechanistic studies for this compound have not been reported. The following sections draw on research into related compounds to illustrate potential mechanisms.

Modulation of Cellular Signaling Pathways and Gene Expression Profiles

There is no direct evidence on how this compound modulates cellular signaling or gene expression. However, related compounds have been shown to impact these processes. For instance, inhibitors of Protein Kinase B (Akt) that share a similar structural backbone can modulate signaling through the PI3K-PKB-mTOR pathway. nih.gov

Protein-Ligand Interaction Characterization (e.g., crystallography, cryo-EM studies of complexes)

No crystallographic or cryo-EM studies have been published for complexes involving this compound. However, for related MmpL3 inhibitors with a pyrrole-2-carboxamide scaffold, docking studies predict that the scaffold occupies a specific pocket (S4) and forms crucial hydrogen bonds with amino acid residues such as Asp645 and Tyr646. nih.gov These interactions are considered vital for the compound's inhibitory activity. nih.gov

Investigation of Downstream Biological Cascades

No studies were identified that investigated the downstream biological cascades affected by this compound. Research in this area would typically involve techniques such as Western blotting, reporter gene assays, or transcriptomic analysis to determine how the compound modulates specific signaling pathways within cells after engaging its primary molecular target. However, no such data for this particular compound has been made public.

Assessment in Non-Human Organismal Models

There is no available information on the assessment of this compound in non-human organismal models. Such studies, which could involve organisms like yeast, bacteria, C. elegans, zebrafish, or rodents, are crucial for understanding a compound's biological effects in a whole-organism context and for establishing its relevance to specific diseases.

Efficacy Studies in in vivo Preclinical Disease Models

No efficacy studies of this compound in any in vivo preclinical disease models, such as those for tumors or inflammation, have been reported in the accessible scientific literature. These types of studies are fundamental for evaluating the therapeutic potential of a compound.

Pharmacodynamic Studies in Relevant Biological Systems

Pharmacodynamic studies are essential for understanding the relationship between drug concentration and its observed effect. There are no published pharmacodynamic studies for this compound in any relevant biological systems.

Compound Names Mentioned

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 Amino 4 Fluoro 1h Pyrrole 2 Carboxamide Analogues

Systematic Exploration of Structural Modifications on Biological Activity and Selectivity

A systematic approach to modifying the 1-amino-4-fluoro-1H-pyrrole-2-carboxamide scaffold allows researchers to probe the specific roles of its constituent parts, leading to a deeper understanding of its interactions with biological targets.

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate physicochemical and pharmacological properties. mdpi.com The fluorine atom in this compound, positioned at the 4-position of the pyrrole (B145914) ring, is expected to exert a significant influence through its unique electronic effects and ability to form specific non-covalent interactions.

Fluorine's high electronegativity can alter the electron distribution within the pyrrole ring, potentially influencing the pKa of the ring nitrogens and the hydrogen bonding capacity of the adjacent carboxamide group. nih.gov This modification can be crucial for optimizing binding affinity with a target protein. For instance, in some molecular contexts, fluorine substitution can enhance potency by forming favorable interactions, such as hydrogen bonds or halogen bonds, with amino acid residues in a protein's active site. nih.gov Furthermore, replacing a hydrogen atom with fluorine can block sites of metabolic oxidation, thereby improving the compound's metabolic stability and pharmacokinetic profile. mdpi.com

Studies on other fluorinated heterocyclic compounds have shown that the position of the fluorine atom is critical. While in some kinase inhibitors, the specific position of fluorine did not significantly alter selectivity, in other compounds, a fluorine-substituted phenyl ring led to a marked increase in activity against multiple cancer cell lines. nih.gov The strategic placement at C4 in the title compound likely modulates the electronic nature of the pyrrole core, which is essential for molecular recognition.

The pyrrole ring is a five-membered aromatic heterocycle that serves as a versatile scaffold in many biologically active compounds. nih.gov Its planar structure and the presence of a nitrogen heteroatom make it a key element for establishing crucial interactions with biological targets, such as π-π stacking and hydrogen bonding. In the context of this compound, the pyrrole ring acts as the central framework that correctly orients the other functional groups in three-dimensional space for optimal target engagement.

Pharmacophore modeling, a cornerstone of rational drug design, helps to identify the essential spatial arrangement of molecular features required for biological activity. dovepress.comresearchgate.net For pyrrole-2-carboxamide derivatives, a typical pharmacophore model might include features such as hydrogen bond donors and acceptors, and a ring aromatic feature. nih.gov The pyrrole ring itself often constitutes the core aromatic or hydrophobic feature that anchors the molecule within a binding pocket. nih.gov Its structural integrity is paramount for maintaining the precise geometry of the pharmacophore and, consequently, its biological activity.

The 2-carboxamide (B11827560) group is a classic pharmacophoric element, capable of acting as both a hydrogen bond donor (from the -NH2) and a hydrogen bond acceptor (from the C=O). This dual capacity allows it to form strong and specific hydrogen bond networks with amino acid residues like aspartate and glutamate (B1630785) in a receptor's active site. wikipedia.org In many classes of inhibitors, including those targeting kinases and other enzymes, the carboxamide moiety is essential for anchoring the ligand and ensuring high-affinity binding. nih.govresearchgate.net SAR studies on related pyrrolamides have confirmed that the pyrrole-2-carboxamide unit is crucial for their ability to bind to DNA and exhibit biological effects. nih.gov

Comparative SAR Analysis with Related Pyrrole Carboxamide Derivatives

To understand the specific contribution of the fluorine atom and its position, a comparative analysis with related analogues is essential. By systematically replacing the fluorine at the 4-position with other halogens (bromo, iodo), alkyl groups (methyl), or hydrogen, a clear SAR trend can be established.

| Compound | Substituent at C4 | Expected Properties and SAR Implications |

| This compound | -F | High electronegativity, potential H-bond acceptor, small size, blocks metabolism. Often enhances binding affinity and improves metabolic stability. mdpi.com |

| 1-amino-4-bromo-1H-pyrrole-2-carboxamide | -Br | Larger size, more lipophilic than -F, potential for halogen bonding. May offer different steric and electronic interactions within the binding site compared to the fluoro analogue. researchgate.net |

| 1-amino-4-iodo-1H-pyrrole-2-carboxamide | -I | Largest halogen, most lipophilic, strong halogen bond donor. Its significant size could either enhance binding through favorable van der Waals contacts or cause steric clashes. |

| 1-amino-4-methyl-1H-pyrrole-2-carboxamide | -CH3 | Electron-donating, increases lipophilicity and steric bulk. Can fill hydrophobic pockets within the target site, but may also introduce steric hindrance. |

| 1-aminopyrrole-2-carboxamide | -H | Unsubstituted parent compound. Serves as a baseline for evaluating the electronic and steric effects of all other substituents. nih.gov |

| 1-amino-3-methyl-1H-pyrrole-2-carboxamide | -CH3 at C3 | Positional isomer of the 4-methyl derivative. The change in position can drastically alter the molecule's shape and interaction profile with a target. |

| 1-amino-5-methyl-1H-pyrrole-2-carboxamide | -CH3 at C5 | Substitution at C5 directly neighbors the 1-amino group, potentially influencing its orientation and electronic properties more significantly than C4 substitution. |

This comparative analysis highlights the sensitive dependence of biological activity on the nature and position of the substituent on the pyrrole ring. The choice between a small, highly electronegative fluorine atom and a larger, more polarizable bromine or iodine atom can lead to significant differences in target affinity and selectivity. nih.gov Similarly, the replacement with a methyl group introduces different electronic (donating vs. withdrawing) and steric properties that can be exploited to fine-tune the compound's biological profile.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling of this compound Series

QSAR and 3D-QSAR are computational techniques used to develop mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov For the this compound series, a QSAR study would provide a quantitative framework for understanding the SAR trends observed.

A typical QSAR model for this series would be developed by:

Data Set Compilation : Synthesizing a library of analogues with diverse substitutions on the pyrrole ring and at the amino and carboxamide groups.

Descriptor Calculation : Computing a wide range of molecular descriptors for each analogue, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological descriptors.

Model Generation : Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a mathematical equation relating the descriptors to the measured biological activity (e.g., IC50). nih.gov

Validation : Rigorously validating the model to ensure its statistical significance and predictive power.

A 3D-QSAR approach, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), would provide a three-dimensional visualization of the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are critical for activity. This generates contour maps that highlight favorable and unfavorable regions, offering direct guidance for designing more potent compounds. nih.gov Such models are invaluable for predicting the activity of newly designed analogues before their synthesis, thereby saving time and resources. nih.govnih.gov

Design Principles and Optimization Strategies for Enhanced Biological Performance of this compound Derivatives

Based on the SAR, SPR, and QSAR analyses, several key principles and strategies can be formulated to optimize the biological performance of this compound derivatives.

Scaffold Hopping and Ring System Modification : While the pyrrole core is essential, exploring alternative heterocyclic scaffolds (e.g., pyrazole (B372694), imidazole, thiazole) could lead to novel derivatives with improved properties or different target selectivity. nih.govresearchgate.net

Fine-Tuning Halogen Substitution : Systematically exploring different halogen substitutions (F, Cl, Br, I) at various positions on the pyrrole ring can optimize halogen bonding and other electronic interactions to maximize target affinity.

Exploiting Hydrophobic Pockets : Introducing small, lipophilic groups, such as methyl or ethyl, at positions identified by 3D-QSAR modeling to be favorable for hydrophobic interactions could enhance potency.

Modulating Hydrogen Bonding Capacity : The 1-amino and 2-carboxamide groups are prime candidates for modification. N-alkylation of the amino group or the carboxamide nitrogen, or replacement of the carboxamide with other hydrogen-bonding moieties (e.g., sulfonamide, reverse amide), can be used to probe the hydrogen bond donor/acceptor requirements of the target and improve properties like cell permeability. nih.gov

Structure-Guided Design : If the crystal structure of the biological target is known, structure-based drug design (SBDD) techniques, such as molecular docking, can be employed. nih.gov This allows for the rational design of derivatives that form optimal interactions with the target's binding site, leading to highly potent and selective compounds.

By integrating these strategies, researchers can systematically evolve the this compound scaffold from a preliminary hit into a highly optimized lead candidate with superior biological performance.

Applications of 1 Amino 4 Fluoro 1h Pyrrole 2 Carboxamide in Specialized Academic Research Disciplines

Role as a Privileged Scaffold in Medicinal Chemistry Research

In medicinal chemistry, a "privileged scaffold" is a molecular framework that can serve as a basis for the design of ligands for a variety of biological targets. rsc.orgnih.govresearchgate.net These scaffolds are frequently found in approved drugs and demonstrate a high propensity for biological activity. researchgate.netscielo.br The 1-amino-4-fluoro-1H-pyrrole-2-carboxamide structure contains several features that position it as a potential privileged scaffold for the discovery of new therapeutic agents. Pyrrole (B145914) and its derivatives, for instance, are core components of numerous biologically active compounds. nih.gov

Development of Novel Small Molecule Modulators for Biological Targets

The structure of this compound is amenable to the development of small molecule modulators that can interact with a range of biological targets. The pyrrole ring provides a rigid core that can be functionalized to orient substituents in specific three-dimensional arrangements, facilitating binding to protein pockets. The presence of an amino group and a carboxamide moiety offers sites for hydrogen bonding, a critical interaction for ligand-receptor recognition. researchgate.net

Furthermore, the fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of a molecule, making organofluorine compounds highly valuable in drug design. nih.gov Research on related pyrrole-carboxamide structures has led to the discovery of potent inhibitors for various enzymes, including protein kinases, which are crucial targets in cancer therapy. nih.gov For example, 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides have been identified as orally active inhibitors of Protein Kinase B (Akt). nih.gov This suggests that the this compound scaffold could be similarly explored for developing inhibitors of kinases and other important biological targets.

Design of Chemical Probes for Biological Pathway Interrogation

Chemical probes are small molecules used as tools to study and understand biological pathways and validate new drug targets. nih.govyoutube.comnih.gov A high-quality chemical probe should be potent, selective, and cell-permeable. nih.gov The this compound scaffold could be utilized to create such probes. By attaching appropriate reporter groups or reactive moieties, this scaffold could be transformed into a tool for identifying and characterizing the function of specific proteins within a cell. youtube.com

The design of chemical probes often leverages the same principles as drug discovery, where a core scaffold is modified to achieve high affinity and specificity for a target of interest. nih.gov The versatility of the this compound structure allows for systematic modifications to fine-tune its properties for use as a chemical probe. This could enable researchers to investigate complex cellular processes and gain insights into disease mechanisms. nih.govyoutube.com

Potential in Agrochemical Research as a Structural Motif

The structural motifs present in this compound are also relevant to agrochemical research. Many successful fungicides, herbicides, and insecticides contain heterocyclic rings and carboxamide functional groups. researchgate.net

Exploration in Fungicide Research

The carboxamide group is a well-established toxophore in a class of fungicides known as succinate (B1194679) dehydrogenase inhibitors (SDHIs). researchgate.net These fungicides work by blocking the respiratory chain of pathogenic fungi. The pyrrole ring system is also found in some antifungal agents. The combination of the carboxamide group and the fluorinated pyrrole ring in this compound makes it a promising starting point for the synthesis and evaluation of novel antifungal compounds. The fluorine atom, in particular, can enhance the efficacy and stability of agrochemicals. nih.gov

Research in Insecticide Discovery

Similarly, in insecticide discovery, there is a continuous need for new chemical classes to manage insect resistance. The this compound scaffold could serve as a template for the design of new insecticides. The structural features of this compound could be optimized to interact with insect-specific targets, such as receptors in the nervous system or enzymes involved in critical metabolic pathways. The exploration of novel chemical spaces, such as that represented by this molecule, is essential for the future of pest management.

No Publicly Available Research Found for "this compound"

Despite a comprehensive search of scientific databases and academic literature, no specific research or applications could be identified for the chemical compound this compound.

Searches were conducted to locate information regarding the utility of this compound as a versatile building block in complex organic synthesis, its potential incorporation into natural product synthesis, its application in heterocycle and macrocyclic architecture synthesis, and its utilization in asymmetric synthesis methodologies. However, these searches did not yield any relevant studies or publications detailing the use of this compound in these or any other specialized academic research disciplines.

While the individual components of the molecule—a pyrrole ring, an amino group, a fluoro substituent, and a carboxamide—are common motifs in medicinal chemistry and materials science, the specific combination as named does not appear in the available scientific literature.

General information on related compounds, such as various substituted pyrrole-2-carboxamides, indicates that this class of molecules is of significant interest in drug discovery and materials science. For example, different derivatives have been investigated for their antibacterial, antifungal, and anticancer properties. Halogenated pyrroles, including those with fluorine, are known to be important intermediates in the synthesis of bioactive compounds.

However, without specific data on this compound, it is not possible to provide a detailed and scientifically accurate article on its applications as requested. The absence of information suggests that this particular compound may be a novel chemical entity that has not yet been synthesized or characterized, or it may be an intermediate that is not extensively documented in publicly accessible research.

Therefore, the requested article focusing on the applications of this compound in specialized academic research disciplines cannot be generated at this time due to the lack of available scientific data.

Future Research Directions and Emerging Paradigms for 1 Amino 4 Fluoro 1h Pyrrole 2 Carboxamide

Exploration of Novel Synthetic Methodologies and Retrosynthetic Strategies

The development of efficient, scalable, and versatile synthetic routes is paramount for exploring the potential of 1-amino-4-fluoro-1H-pyrrole-2-carboxamide and its derivatives. While classical methods like the Paal-Knorr synthesis provide a foundation, future research should focus on more advanced and modular strategies. researchgate.netorganic-chemistry.org

Modern synthetic approaches that could be applied or adapted include:

Multi-component Reactions (MCRs): MCRs offer an efficient pathway to complex molecules in a single step. organic-chemistry.org Designing an MCR that incorporates the key fragments—a fluorine source, a pyrrole (B145914) precursor, and the N-amino-carboxamide moiety—would be a significant advancement.

Late-Stage C-H Fluorination: Direct C-H fluorination of a pre-formed 1-amino-pyrrole-2-carboxamide scaffold is an atom-economical approach. acs.org Research into regioselective fluorination using modern reagents would be highly valuable, although controlling the position of fluorination on an electron-rich pyrrole ring presents a challenge. acs.orgresearchgate.net

Cycloaddition Strategies: Formal [3+2] cycloaddition reactions, for instance between an appropriately substituted azirine and a fluorinated alkene, could provide a novel route to the core pyrrole ring structure. researchgate.net Another approach involves the deconstruction and reconstruction of simpler pyrroles, termed skeletal recasting, to build more complex, substituted pyrroles. nih.gov

A plausible retrosynthetic analysis for this compound could disconnect the molecule into simpler, more readily available starting materials.

Retrosynthetic Approach for this compound

This diagram illustrates a potential retrosynthetic pathway. The target molecule can be simplified by disconnecting the N-amino group and the carboxamide function, leading back to a key intermediate, a 4-fluoropyrrole-2-carboxylic acid ester. This intermediate could potentially be synthesized from simpler acyclic precursors through established pyrrole synthesis methods.

This diagram illustrates a potential retrosynthetic pathway. The target molecule can be simplified by disconnecting the N-amino group and the carboxamide function, leading back to a key intermediate, a 4-fluoropyrrole-2-carboxylic acid ester. This intermediate could potentially be synthesized from simpler acyclic precursors through established pyrrole synthesis methods.

Future synthetic efforts should also focus on creating libraries of related analogs by varying substituents on the pyrrole ring to establish structure-activity relationships (SAR).

Advanced Mechanistic Investigations Utilizing Cutting-Edge Biophysical Techniques

To understand how this compound exerts its biological effects, it is crucial to identify its molecular targets and elucidate the mechanism of interaction. A suite of cutting-edge biophysical techniques can be employed for this purpose, providing deep insights into binding thermodynamics, kinetics, and structural details. nih.govacs.org

These methods are essential for confirming direct target engagement and guiding lead optimization. nih.gov

Interactive Table: Biophysical Techniques for Mechanistic Studies

| Technique | Information Provided | Application to the Target Compound | References |

|---|---|---|---|

| Surface Plasmon Resonance (SPR) | Real-time kinetics (k_on, k_off), binding affinity (K_D). | Quantify the binding affinity and kinetics of the compound to its purified target protein. nih.govscitechnol.com | nih.govscitechnol.com |

| Isothermal Titration Calorimetry (ITC) | Thermodynamics of binding (ΔH, ΔS), stoichiometry (n), and binding affinity (K_D). | Determine the complete thermodynamic profile of the binding interaction, revealing the driving forces (enthalpic or entropic). acs.org | acs.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural information of the protein-ligand complex in solution, identification of the binding site. | Map the binding site of the compound on its target protein and characterize conformational changes upon binding. scitechnol.comnumberanalytics.com | scitechnol.comnumberanalytics.com |

| X-ray Crystallography | High-resolution 3D structure of the protein-ligand complex. | Provide a precise atomic-level picture of how the compound orients within the binding pocket of its target. scitechnol.com | scitechnol.com |

| Mass Spectrometry (MS) | Confirmation of binding, identification of covalent modifications. | Used in affinity selection MS to screen for binding against a panel of proteins or to confirm covalent bond formation if that is the mode of action. nih.gov | nih.gov |

By integrating these techniques, researchers can build a comprehensive understanding of the compound's mechanism of action, a critical step in its development as a potential therapeutic agent. mdpi.com

Integration with Artificial Intelligence and Machine Learning for Accelerated Discovery

Artificial intelligence (AI) and machine learning (ML) are transforming the landscape of drug discovery by accelerating timelines and improving the quality of candidate molecules. nih.govaccscience.com For a novel scaffold like this compound, AI/ML can be integrated across the entire discovery pipeline.

Target Identification and Validation: AI algorithms can analyze vast biological datasets (genomics, proteomics) to identify and prioritize potential protein targets for which the compound might have a high affinity. accscience.comresearchgate.net

De Novo Design: Generative AI models can design novel derivatives of the core scaffold. youtube.com Trained on massive libraries of known molecules and their properties, these models can propose new structures with optimized characteristics, such as improved potency, selectivity, and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. accscience.comnih.gov

Property Prediction: ML models can accurately predict key physicochemical and pharmacological properties, including solubility, permeability, and potential toxicity, even before a compound is synthesized. nih.govnih.gov This in silico screening allows researchers to focus synthetic efforts on the most promising candidates, saving time and resources. youtube.com

Synthesis Planning: AI tools can also assist in planning the most efficient synthetic routes for novel analogs, analyzing known reactions to propose step-by-step pathways. youtube.com

Expansion into Underexplored Therapeutic Areas and Biological Targets (Preclinical focus)

The pyrrole-carboxamide motif is a privileged structure found in numerous biologically active compounds. mdpi.com Derivatives have demonstrated a wide range of activities, including anticancer, antibacterial, and anti-inflammatory properties. nih.govnih.govnih.gov The introduction of a fluorine atom and an N-amino group to this scaffold opens the door to new therapeutic possibilities.

Future preclinical research should investigate the efficacy of this compound in a variety of disease models.

Potential Therapeutic Areas for Preclinical Exploration

| Therapeutic Area | Rationale Based on Similar Scaffolds | Potential Biological Targets | References |

|---|---|---|---|

| Oncology | Many pyrrole derivatives act as kinase inhibitors or show cytotoxic activity against cancer cell lines. nih.govnih.gov | Protein kinases, topoisomerases, enzymes in tumor metabolism (e.g., mPGES-1). nih.govnih.gov | nih.govnih.govnih.gov |

| Infectious Diseases | Pyrrole-based compounds, including halogenated derivatives, have shown potent activity against bacteria like Mycobacterium tuberculosis and viruses like HIV. rsc.orgmdpi.comacs.org | DNA gyrase, viral proteases, enzymes essential for pathogen survival. acs.org | rsc.orgmdpi.comacs.org |

| Inflammatory Diseases | Fluorinated pyrazole (B372694) and pyrrole derivatives have been investigated as inhibitors of key inflammatory enzymes like PDK1 and mPGES-1. rsc.orgnih.gov | Prostaglandin synthases, soluble epoxide hydrolase (sEH), various kinases involved in inflammatory signaling. nih.gov | rsc.orgnih.gov |

| Neurodegenerative Diseases | The ability of fluorine to modulate lipophilicity could improve blood-brain barrier penetration, making analogs potential candidates for CNS disorders. tandfonline.com | Kinases (e.g., GSK-3), enzymes involved in amyloid plaque formation. | tandfonline.com |

Screening the compound against a panel of disease-relevant targets and in corresponding cell-based and animal models will be essential to uncover its unique therapeutic potential.

Challenges and Opportunities in the Academic Research of Fluorinated Pyrrole Systems

The study of fluorinated pyrroles, while promising, presents a unique set of challenges and opportunities for academic researchers.

Challenges:

Synthetic Complexity: The synthesis of regioselectively fluorinated heterocycles can be challenging. researchgate.net Direct fluorination methods often lack selectivity, and building the ring from fluorinated precursors can require multi-step, low-yielding processes. researchgate.net

Reactivity and Stability: The electronic properties of the pyrrole ring are significantly altered by the fluorine atom, which can affect the stability and reactivity of the compound and its synthetic intermediates.

Environmental and Safety Concerns: The development of fluorinated pharmaceuticals raises questions about their environmental persistence and potential for long-term ecological impact, which requires careful consideration. tandfonline.com Additionally, some fluorinating agents can be hazardous to handle. acs.org

Opportunities:

Novel Biological Activity: The unique properties of fluorine (high electronegativity, small size) can lead to improved metabolic stability, enhanced binding to target proteins, and altered acidity/basicity of nearby functional groups, often resulting in superior biological activity compared to non-fluorinated analogs. tandfonline.comrsc.org

Chemical Space Exploration: There is vast, underexplored chemical space around fluorinated pyrrole scaffolds. Academic labs are well-positioned to develop novel synthetic methods and create libraries of new compounds for biological screening. researchgate.net

PET Imaging: The development of methods for 18F-radiolabeling could allow for the use of these compounds as PET tracers for in vivo imaging, which is a significant opportunity for diagnostic applications and in drug development studies. nih.gov

Overcoming the synthetic hurdles and exploring the rich biological potential of compounds like this compound offers a fertile ground for academic discovery and could lead to the development of next-generation therapeutic agents.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-amino-4-fluoro-1H-pyrrole-2-carboxamide, and what key reaction parameters influence yield and purity?

- Methodological Answer : Synthesis typically involves sequential functionalization of the pyrrole ring. For fluorination, electrophilic substitution using fluorine sources (e.g., Selectfluor®) under anhydrous conditions is common. The amino group can be introduced via reductive amination or nucleophilic substitution, while the carboxamide moiety may require coupling reactions (e.g., using EDCI/HOBt). Critical parameters include temperature control (e.g., −20°C to room temperature for fluorination), solvent polarity (DMF or THF), and catalyst selection (e.g., palladium for cross-coupling). Purification via column chromatography or recrystallization is essential to isolate the product .

Q. How can researchers characterize the structural integrity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : and NMR confirm substituent positions and fluorine integration.

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% is typical for research-grade compounds).

- X-ray Crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives (e.g., analogs in ).

Cross-referencing with PubChem data (e.g., InChI keys, SMILES) ensures consistency .

Q. What are the critical considerations when designing experiments to assess the biological activity of this compound?

- Methodological Answer :

- In vitro assays : Use enzyme inhibition studies (e.g., kinase assays) with controls for non-specific binding.

- Dose-response curves : Determine IC values using serial dilutions.

- Solubility : Optimize DMSO concentration (<1% to avoid cytotoxicity).

- Structural analogs : Compare with fluorinated pyrrole derivatives (e.g., ’s pyrazole-carboxylic acid) to establish structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of fluorinated pyrrole derivatives?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., pH, temperature) or compound purity. To address this:

- Reproducibility protocols : Standardize buffer systems and cell lines.

- Comparative studies : Test the compound alongside structurally similar derivatives (e.g., trifluoromethyl vs. amino-fluoro analogs).

- Computational validation : Use molecular docking to predict binding affinities and cross-validate with experimental IC values .

Q. What role do computational methods play in predicting reactivity and pharmacokinetics for this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Models reaction pathways (e.g., fluorination energetics) and predicts regioselectivity.

- Pharmacokinetic modeling : Tools like SwissADME estimate logP, bioavailability, and metabolic stability.

- Molecular Dynamics (MD) : Simulates membrane permeability for drug-likeness assessments.

Integration with experimental data (e.g., HPLC retention times) refines predictions .

Q. How can factorial design experiments optimize the synthetic pathway for this compound?

- Methodological Answer : Factorial Design (DoE) identifies critical variables (e.g., temperature, catalyst loading) and interactions. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.